molecular formula C10H18N4O B13492879 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide

Cat. No.: B13492879
M. Wt: 210.28 g/mol
InChI Key: IYTWWRWSBCQFCK-UHFFFAOYSA-N
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Description

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the production process for efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.

Uniqueness

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound features an isopropyl group and a butanamide moiety, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-4-(2-propan-2-ylimidazol-1-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-7(2)10-13-4-6-14(10)5-3-8(11)9(12)15/h4,6-8H,3,5,11H2,1-2H3,(H2,12,15)

InChI Key

IYTWWRWSBCQFCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CCC(C(=O)N)N

Origin of Product

United States

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